molecular formula C21H22F3NO3 B11671173 2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B11671173
M. Wt: 393.4 g/mol
InChI Key: LRIUCVQDZOCJSG-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-DIMETHYLPHENYL)METHYL]-3-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of both trifluoromethyl and dimethylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-3-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(20(27)28)14(3)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

LRIUCVQDZOCJSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)C

Origin of Product

United States

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